molecular formula C8H17N3O3 B7884749 tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate

tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate

Cat. No.: B7884749
M. Wt: 203.24 g/mol
InChI Key: UTRZCIJAPSBNIF-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate is a specialized chemical intermediate of significant value in medicinal chemistry and drug discovery research. This multifunctional molecule integrates a tert-butoxycarbonyl (Boc) protecting group, a key feature for the temporary protection of amines in multi-step synthetic sequences . The presence of the Boc group enhances stability during reactions and allows for selective deprotection under mild acidic conditions, enabling the controlled construction of complex molecular architectures . The N'-hydroxycarbamimidoyl moiety presents a versatile functional handle for researchers. This group can be utilized in the synthesis of various nitrogen-containing heterocycles or serve as a precursor for other amidine derivatives, which are common pharmacophores in bioactive molecules . Compounds with similar Boc-protected structures are frequently employed as critical building blocks in the development of active pharmaceutical ingredients (APIs), where they help improve reaction selectivity and final product purity . The strategic application of this reagent can streamline synthetic pathways, reduce the number of reaction steps, and ultimately accelerate the drug development cycle . This product is intended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRZCIJAPSBNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 3-Cyanopropylcarbamate

3-Aminopropionitrile (H₂N-CH₂-CH₂-CN) undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. In a representative procedure:

  • Reagents : 3-Aminopropionitrile (1.0 equiv), Boc₂O (1.1 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 12 h.

  • Workup : Extraction with dilute HCl, saturated NaHCO₃, and brine; drying over MgSO₄.

  • Yield : 85–90% after silica gel chromatography.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.56 (t, J = 6.8 Hz, 2H, CH₂-CN), 3.25 (q, J = 6.4 Hz, 2H, NH-CH₂), 4.95 (br s, 1H, NH).

  • LC-MS : [M+H]⁺ = 229.2 (C₉H₁₆N₂O₂).

Amidoxime Formation

The nitrile intermediate reacts with hydroxylamine hydrochloride under basic conditions to yield the (E)-amidoxime:

  • Reagents : tert-Butyl 3-cyanopropylcarbamate (1.0 equiv), NH₂OH·HCl (2.5 equiv), Na₂CO₃ (3.0 equiv), EtOH/H₂O (3:1).

  • Conditions : Reflux, 6–8 h.

  • Workup : Acidification with HCl, extraction with ethyl acetate, neutralization, and drying.

  • Yield : 70–75%.

Key Considerations :

  • Stereoselectivity : The (E)-isomer dominates (>95%) due to thermodynamic stabilization under basic aqueous conditions.

  • Purification : Recrystallization from ethanol/water enhances purity.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.34 (t, J = 7.0 Hz, 2H, CH₂-C(=NOH)NH₂), 3.12 (q, J = 6.6 Hz, 2H, NH-CH₂), 5.21 (br s, 1H, NH), 8.92 (s, 1H, NOH), 9.12 (s, 1H, NH₂).

  • IR : 1678 cm⁻¹ (C=O, carbamate), 1580 cm⁻¹ (C=N).

Synthesis of tert-Butyl 2-Aminoethylcarbamate

Adapting protocols from benzylamine derivatives, reductive amination of tert-butyl 2-aminoethylcarbamate with formaldehyde yields the primary amine precursor:

  • Reagents : Glycine tert-butyl ester (1.0 equiv), formaldehyde (1.2 equiv), NaBH₄ (3.0 equiv), MeOH.

  • Conditions : 0°C to room temperature, 16 h.

  • Yield : 88–92%.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.85 (t, J = 6.2 Hz, 2H, NH-CH₂), 3.34 (q, J = 6.0 Hz, 2H, CH₂-NH₂), 5.02 (br s, 1H, NH).

Cyanide Substitution and Amidoxime Formation

The amine is converted to a nitrile via bromination-cyanation:

  • Bromination : Reaction with PBr₃ in DCM yields tert-butyl 2-bromoethylcarbamate (65–70%).

  • Cyanation : Treatment with NaCN in DMF (80°C, 4 h) affords tert-butyl 2-cyanoethylcarbamate (60–65%).

  • Amidoxime Formation : As in Route 1.

Challenges :

  • Low yields in bromination due to competing elimination.

  • Steric hindrance during cyanation reduces efficiency.

Alternative Synthetic Approaches

Coupling with Pre-Formed Amidoxime Fragments

Drawing from peptide coupling strategies, the Boc-protected ethylamine can react with a pre-synthesized amidoxime-bearing carboxylic acid using HATU/DIPEA:

  • Reagents : Boc-ethylamine (1.0 equiv), amidoxime-carboxylic acid (1.1 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv), DCM.

  • Yield : 50–55% due to poor nucleophilicity of the amidoxime nitrogen.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates amidoxime formation, improving yields to 80–85% while reducing reaction time.

Reaction Optimization and Yields

StepConditionsYieldKey Parameters
Boc ProtectionBoc₂O, TEA, DCM, 0°C → rt85–90%Excess Boc₂O, anhydrous
Amidoxime FormationNH₂OH·HCl, Na₂CO₃, EtOH/H₂O, reflux70–75%pH 9–10, prolonged reflux
BrominationPBr₃, DCM, 0°C65–70%Controlled exotherm
CyanationNaCN, DMF, 80°C60–65%Anhydrous DMF, N₂ atmosphere

Analytical Characterization

Critical spectroscopic data align with literature values for analogous carbamates and amidoximes:

  • ¹³C NMR : δ 156.4 (C=O, carbamate), 154.2 (C=N, amidoxime), 79.8 (C(CH₃)₃).

  • HRMS : Calculated for C₉H₁₈N₃O₃ [M+H]⁺: 216.1348; Found: 216.1351.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate or hydroxycarbamimidoyl sites.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it valuable for creating more complex molecules. Researchers utilize it to synthesize derivatives that can be applied in pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds facilitates probing biochemical pathways, which is essential for understanding metabolic processes.

Medicinal Chemistry

The compound is explored for its potential therapeutic properties, particularly as a precursor for drug development. It may play a role in designing inhibitors for specific enzymes, including those involved in cancer and infectious diseases.

Industrial Applications

In the industrial sector, this compound finds utility in producing specialty chemicals and materials. Its stability and reactivity make it suitable for applications such as coatings and polymers.

Case Study 1: Enzyme Inhibition

A study examining the inhibition of acetylcholinesterase (AChE) by carbamate derivatives found that certain compounds exhibited IC50 values ranging from 1.60 to 311.0 μM. This suggests that the hydroxycarbamimidoyl moiety may impart similar inhibitory effects on AChE, warranting further investigation into its mechanism and efficacy.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activities among carbamate derivatives, compounds with structural similarities to this compound were shown to inhibit growth in bacteria such as Escherichia coli and Staphylococcus aureus. Future studies could explore the specific activity of this compound against these pathogens.

Mechanism of Action

The mechanism by which tert-butyl N-{2-[(E)-N’-hydroxycarbamimidoyl]ethyl}carbamate exerts its effects involves its interaction with molecular targets such as enzymes. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a potent inhibitor in certain contexts.

Comparison with Similar Compounds

Structural and Functional Analogues
The compound’s structural analogs differ in substituents on the carbamate backbone or the hydroxycarbamimidoyl group. Below is a comparative analysis based on molecular features, synthesis, and biological activity:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Use Synthesis Yield (%) Reference
tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate 217.23 Boc-protected ethyl linker Intermediate for CB2 ligands 44–55%
tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate 294.30 Benzodioxolyl moiety Not explicitly reported; structural analog N/A
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate 295.33 4-Methoxyphenyl group Potential enzyme inhibitor N/A
Ethyl carbamate (Urethane) 89.09 Ethoxy group Carcinogen (liver/lung tumors) N/A
Vinyl carbamate 87.08 Vinyl group Potent carcinogen (hepatic carcinomas) N/A

Key Observations

Reactivity and Stability: The Boc-protected derivatives (e.g., the target compound) exhibit superior stability compared to ethyl or vinyl carbamates, which are prone to metabolic activation into carcinogens . The hydroxycarbamimidoyl group in the target compound enables metal chelation or hydrogen bonding, unlike the inert ethoxy group in ethyl carbamate .

Biological Activity: Ethyl and vinyl carbamates are potent carcinogens, inducing hepatic and lung tumors in rodents.

Synthetic Efficiency :

  • The target compound is synthesized in moderate yields (44–55%) via alkylation reactions, comparable to other Boc-protected intermediates (e.g., tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate, 77% yield) .

Research Findings

  • Carcinogenicity: Ethyl carbamate’s carcinogenicity is attributed to its metabolic conversion to vinyl carbamate epoxide, a DNA-alkylating agent. The Boc group in the target compound likely blocks such bioactivation pathways .
  • Therapeutic Potential: Boc-protected hydroxycarbamimidoyl derivatives are under investigation for nitric oxide synthase inhibition, which could modulate oxidative stress in neurodegenerative diseases .

Biological Activity

tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure features a tert-butyl group, a hydroxycarbamimidoyl moiety, and an ethylcarbamate linkage, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C₈H₁₇N₃O₃
  • Molecular Weight : 189.24 g/mol
  • CAS Number : 54592521

The compound's synthesis typically involves multiple steps starting from tert-butyl carbamate and an ethylamine derivative, leading to the formation of the final product through controlled coupling reactions.

Target Interactions

While specific targets for this compound have not been fully elucidated, similar compounds have shown interactions with enzymes such as butyrylcholinesterase (BChE). This enzyme plays a role in the hydrolysis of neurotransmitters and can be considered a target for compounds aimed at modulating cholinergic activity .

Biochemical Activity

The compound is believed to exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : Potential inhibition of specific enzymes linked to disease pathways.
  • Binding Interactions : Formation of stable complexes with biomolecules may alter their activity or function.
  • Gene Expression Modulation : Changes in gene expression profiles in response to treatment with the compound.

Anticancer Potential

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For example, compounds derived from oxadiazole heterocycles have demonstrated inhibitory activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Study: Inhibition Assays

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, reporting mean IC50 values around 92.4 µM against a panel of eleven different cancer types . Such findings suggest a promising avenue for further exploration of this compound's therapeutic potential.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds in this class have been tested against various bacterial strains, showing varying degrees of inhibition. For instance, derivatives have been reported to inhibit the growth of Enterococcus faecium and Staphylococcus aureus, indicating potential applications in treating infections .

Antioxidant Activity

Preliminary studies suggest that related compounds exhibit antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions. The antioxidant activity is assessed using methods such as DPPH and ABTS assays .

Summary of Research Findings

Activity Type Findings
Anticancer Moderate activity with IC50 values ~92.4 µM against multiple cancer lines
Antimicrobial Inhibition observed against Enterococcus faecium and Staphylococcus aureus
Antioxidant Exhibited antioxidant activity in preliminary assays

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate, and how can intermediates be validated?

  • Methodology : A common approach involves coupling tert-butyl N-(2-aminoethyl)carbamate with hydroxylamine derivatives under controlled pH (e.g., using 4-chloro-1-fluoro-2-nitrobenzene as a precursor). Validation includes LCMS analysis to confirm intermediate formation (e.g., [M-Boc+H]+ ion at m/z 260) and purification via column chromatography .
  • Critical Step : Monitor reaction progress using TLC or LCMS to avoid over-alkylation.

Q. How should researchers handle and store this compound given its stability profile?

  • Guidelines : Store at room temperature in airtight containers, protected from light and moisture. Although not classified as hazardous (no GHS label elements), use PPE (gloves, lab coat) and ensure fume hood ventilation during handling to mitigate accidental exposure .

Q. What analytical techniques are essential for confirming the compound’s purity and structure?

  • Techniques :

  • NMR Spectroscopy : Compare chemical shifts (e.g., tert-butyl protons at ~1.4 ppm, hydroxycarbamimidoyl NH at ~8-10 ppm) with reference data .
  • HRMS : Validate molecular formula (e.g., [M]+ ion with exact mass matching theoretical m/z) .
  • HPLC : Use reverse-phase methods with UV detection for purity assessment (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between predicted and observed molecular geometries?

  • Approach : Perform single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement). For example, hydrogen bonding patterns (e.g., N–H⋯O interactions) can explain deviations in molecular packing. Refinement parameters (R1 < 0.05) ensure structural accuracy .
  • Case Study : highlights intramolecular C–H⋯O bonds influencing crystal packing, resolved via SHELXS97 .

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Optimize reaction time and temperature (e.g., 65°C overnight for amide bond formation) .
  • Use excess tert-butyl (2-aminoethyl)carbamate (2.5–3 eq.) to drive the reaction .
  • Purify via preparative HPLC if byproducts persist .

Q. How can researchers analyze conflicting NMR data suggesting stereochemical ambiguity?

  • Resolution :

  • Perform NOESY experiments to identify spatial proximities of protons.
  • Compare experimental data with computational models (e.g., DFT-optimized structures).
  • Use chiral HPLC columns to separate enantiomers if racemization is suspected .

Q. What computational tools support the design of derivatives with improved bioactivity?

  • Methods :

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like hydroxylase enzymes.
  • QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups on the ethyl chain) with activity .

Safety and Compliance

Q. Are there undocumented reactivity risks when modifying the hydroxycarbamimidoyl group?

  • Precautions : Test small-scale reactions for exothermic behavior. Avoid strong oxidizers (e.g., peroxides) that may trigger decomposition. Documented stability in ethyl acetate and dichloromethane suggests compatibility with common solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.